7-Ethyl-2-methyl-4-undecanone

Description

Significance of Branched Ketones in Organic Synthesis and Industry

Branched ketones are versatile building blocks in organic synthesis. numberanalytics.com Their carbonyl group allows for a multitude of reactions, including nucleophilic additions and reductions, making them key intermediates in the creation of more complex molecules. numberanalytics.comfiveable.me In industry, these compounds find applications as solvents, fragrances, and flavorings. numberanalytics.comontosight.ai Some branched ketones are also investigated as potential fuel additives due to their combustion properties. ontosight.ai The presence of branching in the carbon chain can influence properties like boiling point and solubility, often making them more suitable for specific applications compared to their linear counterparts. docbrown.info

Structural Context and Nomenclature of 7-Ethyl-2-methyl-4-undecanone

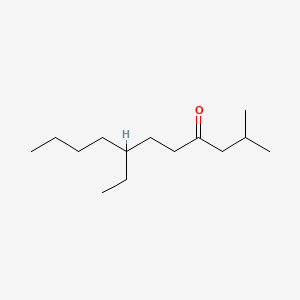

This compound is a branched aliphatic ketone with the chemical formula C14H28O. nih.gov Its structure consists of an undecane (B72203) (11-carbon) backbone with a ketone functional group at the fourth carbon position. Additionally, there is a methyl group attached to the second carbon and an ethyl group at the seventh carbon. nih.gov The systematic IUPAC name for this compound is 7-ethyl-2-methylundecan-4-one. nih.gov

Overview of Research Trends in Branched Ketone Chemistry

Current research in the field of branched ketone chemistry is multifaceted. A significant area of focus is the development of novel and more efficient synthetic methodologies. chemscene.com This includes the exploration of catalytic systems, such as cooperative Lewis acid/metal dual catalysis, to achieve selective alkylation and other transformations. acs.org Another trend involves the investigation of branched ketones in biological systems and their potential applications in pharmaceuticals and agrochemicals. numberanalytics.comgoogle.com Furthermore, there is ongoing research into the use of renewable resources and biocatalysis for the sustainable production of these valuable chemical entities. google.com

Structure

3D Structure

Properties

IUPAC Name |

7-ethyl-2-methylundecan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O/c1-5-7-8-13(6-2)9-10-14(15)11-12(3)4/h12-13H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGPVWMQXJXBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CCC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20281157, DTXSID00871176 | |

| Record name | 7-ethyl-2-methylundecan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_57937 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6976-00-7 | |

| Record name | 4-Undecanone, 7-ethyl-2-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-ethyl-2-methylundecan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6976-00-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physical and Chemical Properties

The physical and chemical characteristics of 7-Ethyl-2-methyl-4-undecanone are dictated by its molecular structure.

| Property | Value |

| Molecular Formula | C14H28O |

| Molecular Weight | 212.37 g/mol |

| IUPAC Name | 7-ethyl-2-methylundecan-4-one |

| CAS Number | 6976-00-7 |

Data sourced from PubChem. nih.gov

The presence of the polar carbonyl group results in a moderate boiling point and solubility in organic solvents. ontosight.ai The long, branched alkyl chain, however, limits its solubility in water.

Chemical Reactivity and Transformation Studies of 7 Ethyl 2 Methyl 4 Undecanone

Fundamental Reactivity of Branched Aliphatic Ketones

The reactivity of branched aliphatic ketones like 7-Ethyl-2-methyl-4-undecanone is characterized by several key reaction types that target the carbonyl group or the adjacent α-carbons.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones. The carbonyl carbon of this compound is electrophilic due to the polarization of the carbon-oxygen double bond. Nucleophiles are attracted to this electron-deficient center, leading to the formation of a tetrahedral intermediate. However, the rate and equilibrium of these reactions are significantly influenced by the steric hindrance posed by the ethyl and isobutyl groups flanking the carbonyl group. Generally, aldehydes are more reactive than ketones in nucleophilic additions due to less steric hindrance and greater polarization of the carbonyl group.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields an alcohol.

Advanced Analytical Characterization of 7 Ethyl 2 Methyl 4 Undecanone

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are paramount in determining the molecular structure of 7-Ethyl-2-methyl-4-undecanone by examining the interaction of the molecule with electromagnetic radiation.

Mass Spectrometry (e.g., GC-MS, EI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with Gas Chromatography (GC-MS), it allows for the separation of the compound from a mixture prior to its detection and fragmentation, providing both qualitative and quantitative information. For this compound, Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons, causing fragmentation of the molecule.

The resulting mass spectrum displays the molecular ion peak ([M]⁺) and various fragment ions, which are characteristic of the compound's structure. Experimental GC-MS data for this compound shows a complex fragmentation pattern. nih.gov The base peak, which is the most abundant ion, and other significant fragments provide clues to the molecule's framework. nih.gov For instance, cleavage at positions alpha to the carbonyl group is a typical fragmentation pathway for ketones.

A summary of the most abundant ions observed in the electron ionization mass spectrum of this compound is presented below. nih.gov

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) |

| 69 | 99.99 |

| 43 | 66.67 |

| 41 | 59.66 |

| 57 | 57.16 |

| 83 | 52.96 |

This data was obtained using a HITACHI M-80 instrument with an EI-B type mass spectrometer. nih.gov

Infrared and Raman Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule at specific frequencies corresponding to its vibrational transitions. For this compound, the most prominent and diagnostic absorption band is due to the carbonyl (C=O) group stretching vibration. This typically appears as a strong, sharp peak in the region of 1705-1725 cm⁻¹. Other significant absorptions include the C-H stretching vibrations of the methyl and methylene (B1212753) groups, which are observed around 2850-3000 cm⁻¹. C-H bending vibrations for these groups also appear in the 1350-1470 cm⁻¹ region. While vapor phase IR spectra are available, detailed peak assignments are not always published. nih.gov

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. While the carbonyl stretch is also observable in Raman spectra, it is typically weaker than in the IR spectrum. Non-polar bonds, like the carbon-carbon backbone of the undecanone chain, often produce strong Raman signals. Specific experimental Raman data for this compound is not widely available in public literature.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons in different environments. The protons on the carbon adjacent to the carbonyl group (alpha-protons) would appear as multiplets in the downfield region, typically around 2.2-2.5 ppm. The protons of the various methylene (-CH₂-) and methyl (-CH₃) groups along the alkyl chains would resonate at higher fields (further upfield), generally between 0.8 and 1.7 ppm. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The most deshielded carbon is the carbonyl carbon, which would exhibit a characteristic signal in the range of 200-220 ppm. The carbons of the ethyl and methyl groups, as well as the long undecane (B72203) chain, would appear in the upfield region of the spectrum (approximately 10-60 ppm). While ¹³C NMR spectra for this compound are noted in databases, fully assigned public data is limited. nih.gov

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is widely used to assess the purity of chemical compounds and to quantify their amounts.

Gas Chromatography (GC)

Gas Chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the compound between the stationary phase (a liquid or polymer on an inert solid support) and the mobile phase (an inert gas, such as helium or nitrogen).

The time it takes for the compound to pass through the column to the detector is known as the retention time, which is a characteristic property under a specific set of experimental conditions (e.g., column type, temperature program, and carrier gas flow rate). By comparing the retention time of a sample to that of a known standard, the compound can be identified. The area under the peak in the resulting chromatogram is proportional to the amount of the compound present, allowing for quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be applied to this compound. Unlike GC, HPLC is suitable for compounds that are not easily volatilized or are thermally unstable. In HPLC, the sample is passed through a column packed with a stationary phase under high pressure with a liquid mobile phase.

For a non-polar compound like this compound, a reversed-phase HPLC method would be most appropriate. This typically involves a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. The components of the sample are separated based on their relative hydrophobicity. Detection is commonly achieved using an ultraviolet (UV) detector, although ketones with only a carbonyl chromophore exhibit weak UV absorbance at low wavelengths. More universal detectors like evaporative light scattering detectors (ELSD) or mass spectrometers (LC-MS) can also be employed for more sensitive detection and quantification. While specific HPLC methods for this compound are not prevalent in the literature, methods for similar long-chain molecules are readily adaptable. sielc.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily due to the use of columns packed with smaller sub-2 µm particles, which necessitates instrumentation capable of handling higher backpressures.

While specific UPLC analytical methods for this compound are not extensively documented in publicly available literature, established methods for the analysis of ketones and other long-chain aliphatic compounds provide a strong basis for developing a robust analytical procedure. For instance, the analysis of aldehydes and ketones often involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to create derivatives that are highly responsive to UV detection. waters.com This approach allows for rapid and efficient separation using UPLC systems. waters.com

A hypothetical UPLC method for the analysis of this compound would likely employ a reversed-phase column, such as a C18 or C8, which is well-suited for separating non-polar compounds. The mobile phase would typically consist of a mixture of an organic solvent, like acetonitrile or methanol, and water, often with a gradient elution to ensure adequate separation from other components in a mixture. Detection could be achieved using a photodiode array (PDA) detector, although the natural chromophores of this compound may limit sensitivity without derivatization.

Table 1: Hypothetical UPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | Acquity UPLC BEH C18 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 95% B over 5 minutes |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection | Photodiode Array (PDA) Detector (210 nm) or Mass Spectrometry |

Hyphenated Techniques in Complex Mixture Analysis

To overcome the limitations of single analytical techniques and to gain more comprehensive information about a sample, hyphenated techniques are employed. These methods couple a separation technique, such as UPLC, with a spectroscopic detection method, most commonly mass spectrometry (MS).

The coupling of UPLC with mass spectrometry (UPLC-MS) is a particularly powerful tool for the analysis of compounds like this compound in complex matrices. This technique combines the high separation efficiency of UPLC with the high sensitivity and specificity of mass spectrometry, which can provide information about the molecular weight and structure of the analyte.

For the analysis of ketones, UPLC-MS/MS (tandem mass spectrometry) methods have been developed that offer high specificity and low limits of detection and quantification. nih.govnih.govresearchgate.net In a typical UPLC-MS/MS workflow, the analyte is first separated by the UPLC system and then introduced into the mass spectrometer. In the MS, the compound is ionized, and the resulting parent ion is selected and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a molecular fingerprint, allowing for highly confident identification and quantification.

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic and molecular structure of a compound. youtube.com For this compound, DFT methods would be used to determine its optimized three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. These calculations also yield valuable electronic properties.

Key electronic descriptors that can be calculated include:

Mulliken Atomic Charges: These calculations would reveal the partial charges on each atom, identifying the electrophilic carbon of the carbonyl group and the nucleophilic oxygen.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential across the molecule, highlighting regions susceptible to nucleophilic and electrophilic attack.

Table 1: Predicted Geometrical and Electronic Parameters for this compound This table presents hypothetical but plausible data based on DFT calculations for similar aliphatic ketones.

| Parameter | Predicted Value | Significance |

|---|---|---|

| C=O Bond Length | ~1.22 Å | Typical for an aliphatic ketone, indicating a strong double bond. |

| C-C-C Bond Angle (at carbonyl) | ~117° | Reflects the sp² hybridization of the carbonyl carbon. |

| HOMO-LUMO Energy Gap | ~5.8 eV | Suggests relatively high stability and low reactivity under normal conditions. |

| Dipole Moment | ~2.7 D | Arises from the polar C=O bond, influencing intermolecular interactions. |

| Mulliken Charge on C (carbonyl) | ~+0.45 e | Confirms the electrophilic nature of the carbonyl carbon. |

Conformational Analysis and Molecular Dynamics Simulations

Due to its long, branched alkyl chains, this compound can exist in numerous conformations resulting from rotation around its single bonds. libretexts.org

Conformational analysis is used to identify the most stable, low-energy conformers. libretexts.org For a flexible molecule like this, computational methods can systematically rotate bonds and calculate the potential energy of each resulting structure. libretexts.org Studies on similar long-chain molecules show that staggered conformations are generally favored over eclipsed ones to minimize torsional strain. imperial.ac.ukjeeadv.ac.in The bulky isobutyl and ethyl groups will sterically interact, leading to a complex potential energy surface with several local minima. The global minimum energy conformer would represent the most probable shape of the molecule in its ground state. nih.gov

Molecular Dynamics (MD) simulations would provide insight into the dynamic behavior of the molecule over time. By simulating the motion of atoms at a given temperature, MD can explore the conformational landscape, showing how the molecule flexes, bends, and transitions between different conformations. nih.gov This is particularly useful for understanding how the molecule's shape might change in a solvent or when interacting with other molecules.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling establishes a mathematical relationship between a molecule's structure and its physical, chemical, or biological properties. researchgate.netresearchgate.net These models use calculated molecular descriptors to predict properties that might be difficult or costly to measure experimentally. researchgate.netconicet.gov.ar

For this compound, QSPR models could predict a range of properties. aidic.it By using descriptors derived from its structure (such as topological indices, constitutional descriptors, and quantum chemical parameters), models developed for other aliphatic ketones could be applied. researchgate.netconicet.gov.ar

Table 2: Properties of this compound Predictable by QSPR Based on established QSPR models for aliphatic ketones.

| Property | Predicted Value Range | Relevant Descriptors |

|---|---|---|

| Boiling Point | 240-250 °C | Molecular Weight, van der Waals Volume, Polarity |

| Heat of Formation | -450 to -480 kJ/mol | Electrotopological Indices, Connectivity Indices. researchgate.netconicet.gov.ar |

| pKa (acidity of α-hydrogen) | ~22-24 (in DMSO) | Electronic parameters (e.g., charge on α-carbon), Connectivity indices. researchgate.netscirp.org |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire potential energy surface of a reaction. acs.orgrsc.org This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. acs.orgimperial.ac.uk

For this compound, a key reaction is the nucleophilic addition to the carbonyl group. A common example is the Grignard reaction. acs.org Computational studies would model the approach of a nucleophile (e.g., CH₃MgBr) to the carbonyl carbon. The process would be broken down into phases: an initial contact phase, preparation for bond formation, the transition state itself where the new C-C bond is forming and the C=O bond is breaking, and finally product adjustment. acs.org

Calculations of the transition state structure and its energy barrier (activation energy) allow for the prediction of reaction rates. nih.govacs.org For instance, the reduction of the ketone to the corresponding alcohol (7-Ethyl-2-methyl-4-undecanol) using a reducing agent like NaBH₄ could be modeled to understand the stereoselectivity of the reaction, predicting which diastereomer is more likely to form.

Prediction of Spectroscopic Parameters

DFT and other quantum chemical methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification. youtube.comyoutube.com

NMR Spectroscopy: Calculations can predict the ¹H and ¹³C chemical shifts. youtube.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data is a powerful method for confirming the structure. youtube.com Scaling factors are often applied to the calculated results to account for systematic errors in the computational method. youtube.com

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an infrared (IR) spectrum. researchgate.net The most prominent peak for this compound would be the C=O stretching vibration, predicted to be in the range of 1710-1725 cm⁻¹. Other predictable frequencies include C-H stretching and bending modes.

Mass Spectrometry: While not a direct quantum calculation, computational tools can help predict fragmentation patterns observed in mass spectrometry by analyzing bond strengths and the stability of potential fragment ions.

Spectroscopic Analysis

Spectroscopic techniques are essential for the identification and characterization of 7-Ethyl-2-methyl-4-undecanone.

| Spectroscopic Data | Key Features |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of a C=O stretch is expected around 1715 cm⁻¹. |

| ¹³C NMR Spectroscopy | A signal corresponding to the carbonyl carbon would appear significantly downfield (around 200-220 ppm). Signals for the various alkyl carbons would be found in the upfield region. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Characteristic fragmentation patterns resulting from the loss of alkyl groups would also be observed. nih.gov |

General spectroscopic expectations for a branched aliphatic ketone. Specific data for this compound can be found in spectral databases. nih.gov

Applications and Industrial Significance of 7 Ethyl 2 Methyl 4 Undecanone

Application as Precursors in Sustainable Fuel Production (e.g., jet fuel precursors)

The pursuit of renewable energy sources has intensified research into the production of high-energy-density fuels, such as jet fuel, from biomass. A key strategy involves the conversion of biomass-derived molecules into long-chain hydrocarbons. Ketones, particularly those with longer carbon chains, are valuable intermediates in this process.

Research has demonstrated that biomass can be converted into compounds suitable for blending with jet fuel through a combination of biocatalytic and chemical catalytic processes. icm.edu.pl For instance, fermentation of biomass can yield organic acids, which can then be catalytically upgraded to long-chain ketones. icm.edu.pl While direct studies on 7-Ethyl-2-methyl-4-undecanone are not prevalent, the conversion of other ketones, such as 6-undecanone, has been explored in the context of jet fuel precursor synthesis. icm.edu.pl The process often involves the hydrodeoxygenation of these long-chain ketones to produce the corresponding alkanes, which are the primary components of jet fuel. The branched structure of this compound could be advantageous, as branched alkanes can improve the cold-flow properties of fuels.

Role as Intermediates in Fine Chemical Synthesis

Long-chain and branched ketones are versatile building blocks in the synthesis of complex organic molecules. britannica.com Their carbonyl group is a reactive site for a variety of chemical transformations, making them valuable intermediates in the production of fine chemicals. britannica.com

One significant application is in the synthesis of insect pheromones, many of which are long-chain unsaturated alcohols, acetates, aldehydes, or ketones. alfa-chemistry.com The synthesis of these complex molecules often relies on the availability of suitable ketone precursors. alfa-chemistry.comnih.gov For example, the synthesis of ketone-containing pheromones has been achieved through the oxidation of secondary alcohols, which can be derived from ketone precursors. nih.gov

Furthermore, ketones can undergo a variety of condensation reactions, such as the aldol (B89426) condensation, to form larger, more complex molecules. numberanalytics.com The development of catalytic methods for the homologation of aryl ketones to long-chain ketones further underscores the importance of these compounds as synthetic intermediates. researchgate.netnih.gov Biocatalytic reduction of prochiral ketones to produce enantiomerically pure chiral alcohols is another critical application in the pharmaceutical and fine chemical industries. icm.edu.plresearchgate.netmdpi.combibliotekanauki.pl

Uses in Flavor and Fragrance Compositions (referencing similar ketones)

The flavor and fragrance industry utilizes a wide array of ketones for their diverse and potent aromatic properties. alfa-chemistry.com Ketones are known to contribute a variety of scent notes, from fruity and floral to creamy and musky. numberanalytics.com While specific data on the scent profile of this compound is not widely published, its structural features as a C14 ketone suggest potential applications in this sector.

Higher aliphatic ketones are generally described as having fragrant properties. rsc.org The structural nuances of ketones play a significant role in their olfactory characteristics. For example, raspberry ketone is known for its sweet, fruity aroma, while other ketones can impart cheesy or nutty notes. nih.govthegoodscentscompany.com Given its relatively large molecular size and branched structure, this compound could potentially contribute to complex, long-lasting fragrance compositions, possibly with musky or woody undertones, similar to other large ketones used in perfumery. alfa-chemistry.com

Table of Ketones and Their Scent Profiles in the Fragrance Industry

| Ketone Name | CAS Number | Scent Profile |

|---|---|---|

| Raspberry Ketone | 5471-51-2 | Sweet, fruity, raspberry jam-like |

| alpha-Ionone | 127-41-3 | Violet, powdery, woody, floral |

| beta-Ionone | 14901-07-6 | Softer, sweeter violet character |

| Damascones | Various | Rose, plum, tea, blackcurrant |

| 2-Undecanone | 112-12-9 | Floral, fatty, pineapple |

| 2-Octanone | 111-13-7 | Fruity, blue cheese, mushroom |

Research into Pest Control Agents (referencing similar methyl ketones)

Certain methyl ketones have been identified as effective pest control agents, acting as repellents or fumigants. ontosight.ai Research into naturally occurring compounds for pest management has highlighted the potential of aliphatic ketones. Several plant species produce these compounds as a defense mechanism against herbivores. nih.gov

Studies have demonstrated the fumigant activity of a series of n-aliphatic methyl ketones against various insects. For instance, research on the red imported fire ant has shown the efficacy of ketones like heptanone, octanone, nonanone, and undecanone. nih.gov While these are straight-chain ketones, the findings suggest that the broader class of long-chain ketones warrants investigation for pest control applications. Ketone-functionalized compounds are also important components of insect pheromones used for population monitoring and mass trapping of pests. alfa-chemistry.com The chemical synthesis of these pheromones is a critical aspect of their practical application in agriculture and forestry. alfa-chemistry.com

Table of Methyl Ketone Fumigant Efficacy against Red Imported Fire Ants

| Methyl Ketone | LC50 (µg/cm³ of ambient air) |

|---|---|

| Heptanone | 4.27 |

| Octanone | 5.11 |

| Nonanone | 5.26 |

| Undecanone | 8.21 |

LC50 represents the lethal concentration required to kill 50% of the test population. nih.gov

Potential for Material Science Applications

Ketones serve as important monomers and intermediates in the synthesis of various polymers and materials. numberanalytics.com For example, ketones are used in the production of high-performance polymers like polyetheretherketone (PEEK), known for its excellent mechanical and thermal properties. numberanalytics.com While this application typically involves aromatic ketones, the reactivity of the carbonyl group in aliphatic ketones like this compound could be exploited in other polymerization reactions.

Research has been conducted on the controlled radical polymerization of vinyl ketones to produce poly(vinyl ketones). rsc.org This indicates the potential for ketones to be incorporated into polymer backbones to modify material properties. Furthermore, polyketone compounds are considered powerful building blocks for creating various organic functional materials. nih.gov The presence of a long, branched aliphatic chain in this compound could potentially be used to introduce flexibility or modify the solubility of polymers. While specific research into the use of this particular ketone in material science is not yet available, the broader field of ketone chemistry suggests that such applications are plausible.

Environmental Fate and Transport of 7 Ethyl 2 Methyl 4 Undecanone

Biodegradation Pathways and Microbial Transformation

The likely initial step in the biodegradation of ketones involves the enzymatic oxidation at the carbonyl group or at the terminal methyl group of the alkyl chains. This can lead to the formation of corresponding secondary alcohols or carboxylic acids, which can then enter central metabolic pathways. The presence of branching at the C2 and C7 positions may present steric hindrance to microbial enzymes, potentially leading to a slower degradation rate compared to linear ketones of similar carbon number.

The transformation of 7-Ethyl-2-methyl-4-undecanone by microorganisms could result in the formation of various metabolites. For example, reduction of the ketone group would yield 7-Ethyl-2-methyl-4-undecanol. Further oxidation could lead to the cleavage of the carbon chain, ultimately resulting in the formation of smaller, more readily biodegradable compounds, and eventually mineralization to carbon dioxide and water. The specific pathways and the microbial consortia involved would depend on the environmental conditions, such as the presence of oxygen, nutrients, and the microbial community composition.

Sorption, Volatilization, and Bioaccumulation Potential

The partitioning behavior of this compound between different environmental compartments is dictated by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Log K_ow_).

Sorption: With a relatively long carbon chain, this compound is expected to have low water solubility and a moderate to high affinity for organic matter in soil and sediment. This suggests that sorption to soil and sediment particles will be a significant process, reducing its concentration in the water column and its mobility in the subsurface. The extent of sorption is often estimated using the organic carbon-normalized sorption coefficient (K_oc_). While an experimental K_oc_ value is not available, its value is expected to be in a range that indicates significant partitioning to solid phases.

Volatilization: The potential for volatilization from water to the atmosphere is determined by the Henry's Law Constant. Given its molecular weight and expected vapor pressure, this compound is likely to have a low to moderate potential for volatilization from aquatic systems. Volatilization from dry surfaces may be more significant.

Bioaccumulation: The bioaccumulation potential of a chemical in aquatic organisms is often correlated with its octanol-water partition coefficient (Log K_ow_). A high Log K_ow_ value suggests a greater tendency for a chemical to partition into the fatty tissues of organisms. For this compound, the predicted Log K_ow_ is in a range that indicates a potential for bioaccumulation in aquatic organisms. The bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to that in the surrounding water, is a key parameter for assessing bioaccumulation. Without experimental data, the BCF for this compound is likely to be estimated using quantitative structure-activity relationship (QSAR) models.

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Implication for Environmental Fate |

|---|---|---|

| Molecular Formula | C14H28O | Indicates a relatively large and non-polar molecule. |

| Molecular Weight | 212.38 g/mol | Influences properties like vapor pressure and water solubility. |

| Water Solubility | Low (predicted) | Limits its concentration in the aqueous phase; enhances sorption. |

| Vapor Pressure | Low to Moderate (predicted) | Suggests some potential for volatilization. |

| Log K_ow_ (Octanol-Water Partition Coefficient) | High (predicted) | Indicates a tendency to partition into organic matter and bioaccumulate. |

| Organic Carbon-Normalized Sorption Coefficient (K_oc_) | Moderate to High (predicted) | Suggests significant sorption to soil and sediment. |

| Henry's Law Constant | Low to Moderate (predicted) | Indicates some potential for volatilization from water. |

| Bioconcentration Factor (BCF) | Moderate to High (predicted) | Suggests a potential for bioaccumulation in aquatic organisms. |

Ecotoxicological Assessment in Environmental Compartments

The ecotoxicological profile of this compound is of concern due to its potential to persist and bioaccumulate in the environment. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals has classified this compound as "May cause long lasting harmful effects to aquatic life". nih.gov This classification suggests that the substance has the potential to cause adverse effects in aquatic ecosystems, likely due to its persistence and/or chronic toxicity.

The toxicity of ketones to aquatic organisms generally increases with increasing alkyl chain length, up to a certain point where reduced water solubility limits bioavailability. The primary mode of toxic action for many simple ketones is non-polar narcosis, where the chemical disrupts the functioning of cell membranes.

Summary of Ecotoxicological Profile

| Environmental Compartment | Potential Hazard | Supporting Information |

|---|---|---|

| Aquatic Environment | May cause long-lasting harmful effects to aquatic life. nih.gov | GHS Classification. nih.gov Potential for bioaccumulation. Toxicity data on analogous compounds. |

| Soil Environment | Potential for adverse effects on soil-dwelling organisms due to sorption. | High predicted K_oc_ suggests accumulation in soil, but specific toxicity data is lacking. |

| Sediment | Potential for adverse effects on benthic organisms. | High predicted K_oc_ and potential for bioaccumulation suggest that sediment-dwelling organisms could be exposed. Specific toxicity data is lacking. |

Future Perspectives and Research Challenges in 7 Ethyl 2 Methyl 4 Undecanone Chemistry

Innovation in Catalyst Design for Selective Synthesis

The synthesis of structurally complex ketones like 7-Ethyl-2-methyl-4-undecanone with high selectivity presents a significant challenge. Future research will likely focus on the development of novel catalysts that can control the formation of its specific stereoisomers. One promising area is the use of transition-metal catalysts. For instance, phosphine-free pincer ruthenium(III) catalysts have shown effectiveness in the β-alkylation of secondary alcohols with primary alcohols to produce α-alkylated ketones. acs.org This methodology, which is atom-efficient and produces only water and hydrogen gas as byproducts, could be adapted for the synthesis of this compound. acs.org

Another avenue for innovation lies in the design of catalysts for the selective alkylation of ketones. Nickel-catalyzed alkylation at the more-hindered α-sites of unsymmetrical ketones using allylic alcohols has been reported to proceed under neutral conditions with water as the only byproduct. nih.gov Such a strategy could be invaluable for introducing the ethyl and methyl groups at their respective positions in the undecanone backbone. The development of catalysts that can facilitate the direct α-alkylation of ketones with primary alcohols is also a key area of research for the production of long-chain ketones. mdpi.com

Furthermore, the use of biocatalysts, such as enzymes, offers a green and highly selective route to chiral alcohols, which are precursors to ketones. researchgate.netnih.govbibliotekanauki.plresearchgate.net Engineered enzymes could potentially be used to produce a specific enantiomer of 7-ethyl-2-methyl-4-undecanol, which can then be oxidized to the desired ketone.

Table 1: Potential Catalytic Strategies for this compound Synthesis

| Catalytic Approach | Potential Application in Synthesis | Key Advantages |

| Pincer Ruthenium(III) Catalysis | β-alkylation of a secondary alcohol with a primary alcohol to form the undecanone backbone. | Atom-efficient, environmentally benign. acs.org |

| Nickel-Catalyzed Alkylation | Selective introduction of alkyl groups at sterically hindered positions. | Neutral reaction conditions, high regioselectivity. nih.gov |

| Biocatalysis (Enzymes) | Enantioselective production of the alcohol precursor to the ketone. | High stereoselectivity, mild reaction conditions. researchgate.netnih.govbibliotekanauki.plresearchgate.net |

Exploration of Novel Reactivity and Functionalization Methods

The reactivity of this compound is influenced by the steric hindrance around the carbonyl group due to the presence of bulky alkyl groups. This steric hindrance can affect the accessibility of the carbonyl carbon to nucleophiles, making it less reactive than less substituted ketones. khanacademy.orgreddit.com Future research will likely focus on overcoming these steric challenges to enable novel functionalization of the molecule.

One area of exploration is the functionalization of C-H bonds at positions remote from the carbonyl group. Bimetallic copper-palladium catalyst systems have been shown to trigger dehydrogenation and subsequent functionalization at remote γ, δ, or ε positions in aliphatic ketones. nih.gov Applying such methods to this compound could lead to the introduction of new functional groups at various points along its long carbon chain, creating a diverse range of derivatives with potentially new properties.

The α-functionalization of ketones is a well-established area of research, and future work could focus on developing new methods applicable to sterically hindered ketones. researchgate.netacs.org For example, strategies that reverse the traditional roles of nucleophile and electrophile could be employed. researchgate.net The development of catalytic systems that can selectively functionalize one of the α-carbons over the other in an unsymmetrical ketone like this compound would be a significant advancement.

Development of Advanced Analytical Techniques for Complex Systems

The analysis of this compound, particularly in complex mixtures containing its isomers, requires advanced analytical techniques. Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectrometry, are indispensable tools in this regard. ijpsjournal.comlongdom.org

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like ketones. longdom.org Future research could focus on the development of new GC columns with novel stationary phases to improve the separation of isomeric ketones. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (LC-MS) offer alternative and often complementary approaches, especially for derivatized ketones or less volatile mixtures. ox.ac.uk The use of UPLC can significantly reduce analysis times compared to traditional HPLC. waters.com

For the detailed structural elucidation of this compound and its reaction products, techniques like nuclear magnetic resonance (NMR) spectroscopy are crucial. Future advancements in NMR, such as higher field strengths and new pulse sequences, will aid in the unambiguous assignment of the complex proton and carbon spectra of such branched molecules.

Table 2: Advanced Analytical Techniques for this compound Analysis

| Technique | Application | Potential Advancements |

| GC-MS | Separation and identification of volatile isomers. | Development of new high-resolution capillary columns. longdom.org |

| LC-MS/UPLC-MS | Analysis of less volatile derivatives and complex mixtures. | Miniaturization and improved ionization sources for higher sensitivity. ox.ac.uk |

| NMR Spectroscopy | Detailed structural elucidation. | Higher field magnets and novel 2D and 3D experiments. |

Integration of In Silico and Experimental Approaches for Property Prediction

Computational chemistry, or in silico methods, will play an increasingly important role in predicting the properties of this compound and guiding experimental work. Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various physicochemical properties of ketones, such as boiling point and acidity, based on their molecular structure. researchgate.netresearchgate.netnih.gov These models use molecular descriptors to establish a mathematical relationship with a given property. wikipedia.org

For this compound, QSPR models could be used to estimate properties that are difficult or time-consuming to measure experimentally. This can aid in the design of separation processes or in understanding its environmental fate. Furthermore, in silico tools for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) are becoming increasingly sophisticated. nih.gov These predictive models can provide early-stage insights into the potential biological activity and safety profile of new compounds like this compound, helping to prioritize research efforts. researchgate.netunpad.ac.id

The integration of these computational predictions with targeted experimental validation is a powerful strategy. For example, predicted reaction outcomes from quantum mechanical calculations can guide the choice of catalysts and reaction conditions for the synthesis of this compound. Similarly, predicted spectroscopic data can aid in the interpretation of experimental spectra.

Sustainable and Circular Economy Considerations in Production and Use

The principles of green chemistry and the circular economy are becoming increasingly important in the chemical industry. evonik.comeuropa.eumdpi.com Future research on this compound should incorporate these principles from the outset. This includes the development of sustainable synthetic routes that utilize renewable feedstocks, minimize waste, and employ environmentally benign catalysts.

One promising approach is the use of bio-based raw materials. For instance, the ketonization of fatty acids derived from vegetable oils or animal fats is a potential route to long-chain ketones. rsc.org This process, especially when carried out with a heterogeneous catalyst, can be a clean and efficient way to produce bio-waxes and other valuable chemicals. rsc.org Biocatalysis, as mentioned earlier, also aligns with the goals of green chemistry by enabling reactions to be carried out under mild conditions, often in aqueous media. bibliotekanauki.pl

In the context of a circular economy, the entire life cycle of this compound should be considered. This includes designing the molecule for biodegradability or for efficient recycling at the end of its useful life. Research into the environmental fate and potential ecotoxicity of this compound will be crucial to ensure its sustainable application. The development of processes that can convert waste biomass into valuable chemicals like this compound would be a significant step towards a more circular chemical industry.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 7-Ethyl-2-methyl-4-undecanone in laboratory settings?

- Methodological Answer : Synthesis typically involves ketone formation via acid-catalyzed aldol condensation or Friedel-Crafts acylation. For example, analogous ketones like 2-undecanone are synthesized using esterification and purified via flash chromatography (PE/EtOAc 90/10 v/v) . Key steps include:

- Selection of precursors (e.g., ethyl or methyl esters).

- Optimization of reaction conditions (temperature, catalyst type).

- Characterization via -NMR and GC-MS to confirm structure and purity .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity and detect impurities using retention indices and mass fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) : Assign peaks for methyl (), ethyl (), and ketone groups () based on analogous compounds .

- Physical Constants : Compare observed melting points or refractive indices with literature values (e.g., CRC Handbook data for related ketones) .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodological Answer : Headspace (HS) extraction coupled with GC-MS is effective for volatile ketones. Key considerations:

- Probe Compound Selection : Include structurally similar analytes (e.g., acetophenone, α-pinene) to optimize sensitivity .

- Calibration Curves : Prepare standard solutions at concentrations spanning 0.1–100 ppm to ensure linear dynamic range .

Advanced Research Questions

Q. How can researchers address contradictions in physicochemical property data (e.g., boiling points) for this compound?

- Methodological Answer :

- Source Evaluation : Cross-reference peer-reviewed handbooks (e.g., CRC Handbook ) with primary literature to identify measurement discrepancies.

- Experimental Replication : Reproduce measurements under controlled conditions (e.g., standardized pressure settings for boiling point determination).

- Statistical Analysis : Apply error propagation models to quantify uncertainties in reported values .

Q. What strategies are effective for resolving stereochemical challenges in synthesizing enantiomerically pure this compound?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric catalysis (e.g., organocatalysts or metal-ligand complexes) to induce enantioselectivity during ketone formation.

- Chromatographic Separation : Employ chiral stationary phases (e.g., cyclodextrin-based columns) for preparative-scale resolution .

- Computational Modeling : Predict enantiomer stability and reaction pathways using density functional theory (DFT) .

Q. How can computational methods enhance the design of experiments (DoE) for studying this compound’s reactivity?

- Methodological Answer :

- Molecular Dynamics Simulations : Model solvent effects and transition states to optimize reaction conditions (e.g., solvent polarity, temperature).

- QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with reactivity trends using Hammett constants .

- Sensitivity Analysis : Identify critical variables (e.g., catalyst loading) to reduce experimental iterations .

Q. What methodologies are recommended for investigating the environmental fate of this compound?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301F respirometry to assess microbial degradation rates in soil/water systems.

- Ecotoxicity Assays : Test acute toxicity using Daphnia magna or algae, referencing ECHA guidelines for analogous PFAS compounds .

- Fugacity Modeling : Predict partitioning across environmental compartments (air, water, soil) based on octanol-water coefficients () .

Methodological Frameworks

Q. How should researchers design experiments to ensure reproducibility in synthesizing this compound?

- Answer : Adopt the following framework:

- Protocol Documentation : Detail reagent sources, equipment calibration, and step-by-step procedures (e.g., "Method C" in ).

- Data Transparency : Include raw chromatograms, NMR spectra, and statistical error margins in supplementary materials .

- Peer Validation : Collaborate with independent labs to verify synthesis reproducibility .

Q. What statistical approaches are optimal for analyzing conflicting spectral data in structural elucidation?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.